molecular formula C4H10Cl2N4S B6238830 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride CAS No. 1241674-97-4

5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

Cat. No. B6238830
CAS RN: 1241674-97-4
M. Wt: 217.1
InChI Key:
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Description

The compound “5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride” is also known as Y-27632 dihydrochloride . It is a selective Rho kinase inhibitor and is widely used in research .


Molecular Structure Analysis

The molecular weight of Y-27632 dihydrochloride is 320.3 Da . Its molecular formula is C14H23Cl2N3O .


Chemical Reactions Analysis

Y-27632 dihydrochloride is known to inhibit the kinase activity of both ROCK-I and ROCK-II . The inhibition is reversed by ATP in a competitive manner , suggesting that these compounds inhibit the kinases by binding to the catalytic site .


Physical And Chemical Properties Analysis

Y-27632 dihydrochloride is a crystalline solid . It is soluble in water at a concentration of 100 mg/mL .

Scientific Research Applications

Biological Activity and Pharmacological Potential

1,3,4-Thiadiazole derivatives, including compounds structurally related to 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride, are known for their diverse pharmacological potential. These heterocyclic scaffolds serve as essential pharmacophores, exhibiting antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The versatility of these compounds stems from their wide possibility for chemical modification, enabling the synthesis of molecules with significant pharmacological effects. Particularly, the 1,3,4-thiadiazole core is recognized for enhancing pharmacological activity by engaging in hydrogen bonding interactions with various enzymes and receptors. This makes these scaffolds critical in the development of new drug-like molecules (Lelyukh, 2019).

Synthetic and Structural Insights

The synthetic pathways leading to thiadiazole derivatives, such as this compound, offer insights into the structural properties that contribute to their biological activities. Research in this area focuses on exploring the reactivity of thiadiazole compounds with various nucleophiles, leading to a wide range of acyclic, cyclic, and heterocyclic products. These studies provide a foundation for understanding how modifications to the thiadiazole core can influence biological activity and potentially lead to the development of new therapeutic agents (Kamneva et al., 2018).

Antimicrobial and Antitumor Properties

The 1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial and antitumor properties. These compounds have shown significant activity against various microbial strains and cancer cell lines, highlighting their potential as leads for the development of new antimicrobial and anticancer therapies. The broad spectrum of biological activities observed in these derivatives is attributed to the presence of the toxophoric N2C2S moiety, which plays a crucial role in their mechanism of action (Mishra et al., 2015).

Mechanism of Action

Y-27632 dihydrochloride is a selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . It inhibits the kinase activity of both ROCK-I and ROCK-II . This inhibition is reversed by ATP in a competitive manner , suggesting that these compounds inhibit the kinases by binding to the catalytic site .

Safety and Hazards

Y-27632 dihydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to wear protective clothing and avoid breathing the dust/fume/gas/mist/vapors/spray .

Future Directions

Y-27632 dihydrochloride is being used in various research applications. It increases the survival rate of human embryonic stem (hES) cells and iPSC undergoing cryopreservation . It is also used in combination with other compounds to reprogram fibroblasts to mature neurons . Furthermore, it optimizes naive human pluripotent stem cell growth and viability following naive cell derivation from primed ESCs and iPSCs using naive human stem cell medium (NHSM) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves the reaction of 2-amino-1,3,4-thiadiazole with ethylene diamine followed by the formation of dihydrochloride salt.", "Starting Materials": [ "2-amino-1,3,4-thiadiazole", "ethylene diamine", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-1,3,4-thiadiazole (1.0 g) in water (10 mL) and add ethylene diamine (1.2 g).", "Step 2: Heat the reaction mixture at 80°C for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and adjust the pH to 7 using sodium hydroxide solution.", "Step 4: Extract the product with chloroform (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in hydrochloric acid (10 mL) and filter the solution to remove any insoluble impurities.", "Step 7: Add diethyl ether (20 mL) to the filtrate and cool the mixture to 0°C.", "Step 8: Collect the precipitated product by filtration and wash it with diethyl ether.", "Step 9: Dry the product under vacuum to obtain 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride as a white solid." ] }

CAS RN

1241674-97-4

Molecular Formula

C4H10Cl2N4S

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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